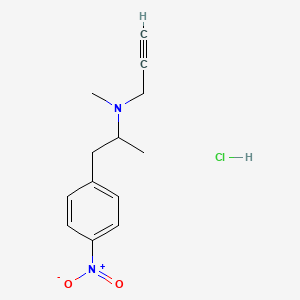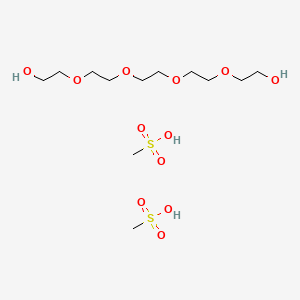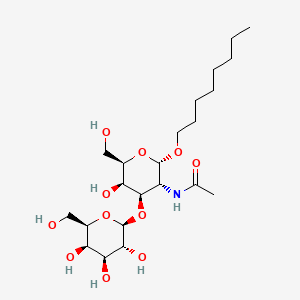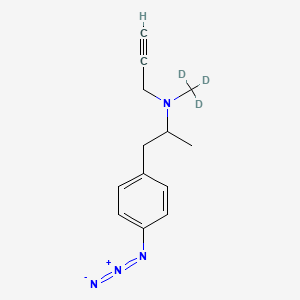![molecular formula C20H24N2O3S B565592 Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate CAS No. 870812-30-9](/img/structure/B565592.png)
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate, also known as Boc-D-FMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate acts as a protease inhibitor by irreversibly binding to the active site of cysteine proteases, thereby preventing their enzymatic activity. It specifically targets caspases, which are a family of cysteine proteases involved in the regulation of apoptosis, inflammation, and immune response.
Biochemical and Physiological Effects:
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the activation of caspases and the release of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide (LPS).
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate is a potent and selective inhibitor of caspases, making it a valuable tool in studying the role of caspases in various biological processes. However, its irreversible binding to the active site of proteases can also be a limitation, as it may interfere with the normal function of proteases in cells.
Orientations Futures
There are many potential future directions for the use of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate in scientific research. One area of interest is the development of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate analogs with improved pharmacokinetic properties and selectivity for specific caspases. Another area of interest is the use of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate in combination with other drugs or therapies to enhance their efficacy in treating various diseases. Additionally, Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate could be used to study the role of caspases in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate is a valuable tool in scientific research due to its potential applications in various fields. Its mechanism of action as a protease inhibitor has been extensively studied, and it has been shown to have significant effects on apoptosis, inflammation, and immune response. While there are limitations to its use, there are also many potential future directions for the development and application of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate in scientific research.
Méthodes De Synthèse
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate can be synthesized through a multi-step process. The initial step involves the reaction of N-Boc-D-phenylalanine with thionyl chloride to form N-Boc-D-phenylalanine chloride. This is followed by the reaction of N-Boc-D-phenylalanine chloride with benzylamine to form N-Boc-D-phenylalanine benzylamide. The final step involves the reaction of N-Boc-D-phenylalanine benzylamide with di-tert-butyl dicarbonate to form Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate.
Applications De Recherche Scientifique
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a protease inhibitor in studies related to apoptosis, autophagy, and inflammation. Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate has also been used as a tool to study the role of proteases in cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
benzyl N-[(2R)-4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCMFVLMOXSFW-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


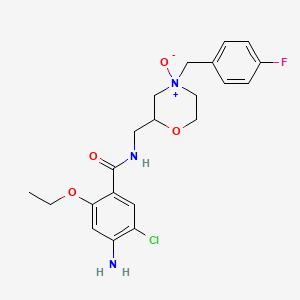
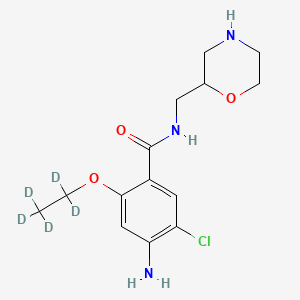


![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
